molecular formula C10H13BFNO2 B578739 (3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 1217500-96-3

(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No. B578739
M. Wt: 209.027
InChI Key: WOSGIIGBIQODBX-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid” is a derivative of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties . It belongs to the category of heterocyclic organic compounds .


Synthesis Analysis

This compound was synthesized in two steps . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The structure of this compound was characterized by IR, 1H NMR, 13C NMR, and MS. Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The results show that the optimized DFT structure is consistent with the X-ray single crystal structure .


Chemical Reactions Analysis

The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid and related boric acid ester intermediates are synthesized through multi-step substitution reactions. These compounds are crucial for understanding the structural and electronic properties of boronic acid derivatives. Advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structures. Density functional theory (DFT) calculations offer insights into the molecular electrostatic potential, frontier molecular orbitals, and some physicochemical properties, revealing the consistency between DFT-optimized molecular structures and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Organic Synthesis Applications

Pharmacological and Biological Studies

Boronic acid derivatives, including those fluorinated like (3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, have garnered attention for their potential pharmaceutical applications. The synthesis and characterization of compounds that can interact with organic and biological molecules highlight the significance of boronic acids in medicine and biology. The molecular structure, covalent, and non-covalent interactions of these compounds are meticulously analyzed through techniques like FTIR spectroscopy and X-ray diffraction, underscoring their promise for further studies in pharmacology and biology (Hernández-Negrete et al., 2021).

Sensor Technology

Fluorinated phenylboronic acids have been explored for their utility in sensor technology, particularly in the development of fluorescence-based sensors. These compounds' ability to selectively recognize saccharides and ions under physiological conditions, demonstrated by their fluorescence quenching and enhancement in response to specific analytes, highlights their potential in bioimaging and environmental monitoring. The unique electronic properties conferred by fluorination play a critical role in these applications, offering a promising avenue for the development of sensitive and selective sensors (Selvaraj et al., 2019).

Safety And Hazards

While specific safety and hazard information for “(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid” is not available, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Given the wide range of pharmacological properties of phenylboronic acid and its derivatives, there is a growing interest in these compounds, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGIIGBIQODBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675221
Record name [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid

CAS RN

1217500-96-3
Record name B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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